Metolazone - 17560-51-9

Metolazone

Catalog Number: EVT-275798
CAS Number: 17560-51-9
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metolazone is a synthetic compound classified as a quinazoline-sulfonamide derivative. [] This classification places it within a broader family of compounds known for their diuretic properties. [] In scientific research, Metolazone serves as a valuable tool for investigating renal physiology, particularly the mechanisms of sodium and water transport in the kidneys. [, , ]

Future Directions
  • Developing novel drug delivery systems: To overcome its limited water solubility and potentially enhance its bioavailability. [, ] This could involve formulating Metolazone into nanoparticles, liposomes, or other delivery vehicles.

Furosemide

  • Compound Description: Furosemide is a loop diuretic commonly used to treat fluid retention (edema) and hypertension [, , , , , , ]. It works by blocking the reabsorption of sodium, chloride, and water in the kidneys, leading to increased urine production.
  • Relevance: Furosemide is frequently co-administered with metolazone, particularly in cases of diuretic resistance [, , , , , , , ]. The combination often results in enhanced diuresis compared to either drug alone, suggesting a synergistic effect due to their actions at different sites within the nephron.

Spironolactone

  • Compound Description: Spironolactone is a potassium-sparing diuretic that blocks the action of aldosterone in the kidneys, preventing sodium reabsorption and potassium loss [, , ].
  • Relevance: Spironolactone is often combined with metolazone to counteract the potassium-wasting effects of metolazone [, , ]. This combination allows for effective diuresis while minimizing the risk of hypokalemia, a potentially serious side effect.

Chlorothiazide

  • Compound Description: Chlorothiazide is a thiazide diuretic that inhibits sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output [, , , ].
  • Relevance: Chlorothiazide shares a similar mechanism of action with metolazone, both belonging to the thiazide-like diuretic class [, , , ]. Studies have compared their efficacy in treating ADHF with diuretic resistance, finding them similarly effective.

Acetazolamide

  • Compound Description: Acetazolamide is a carbonic anhydrase inhibitor diuretic that acts in the proximal tubule to reduce the reabsorption of bicarbonate, sodium, and water [, ].
  • Relevance: Although it has a different mechanism of action compared to metolazone, acetazolamide is mentioned as being used in conjunction with metolazone and other diuretics in some studies [, ].

Bumetanide

  • Compound Description: Bumetanide is a potent loop diuretic acting similarly to furosemide by inhibiting sodium reabsorption in the ascending limb of the loop of Henle [, ].
  • Relevance: Bumetanide is mentioned in several studies alongside metolazone as a potential alternative or additional diuretic therapy, particularly in cases of resistance or when specific clinical considerations arise [, ].

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a thiazide diuretic that inhibits sodium reabsorption in the distal convoluted tubule of the nephron, similar to chlorothiazide [].
  • Relevance: Like chlorothiazide, hydrochlorothiazide is structurally and mechanistically related to metolazone []. The comparison of these drugs highlights the pharmacological similarities and differences within the thiazide diuretic class.

Triamterene

  • Compound Description: Triamterene is a potassium-sparing diuretic that acts directly on the distal convoluted tubule to inhibit sodium reabsorption and potassium secretion [].
  • Relevance: Triamterene is mentioned alongside metolazone as an example of a potassium-sparing diuretic, highlighting the different classes of diuretics and their mechanisms in managing fluid balance [].

Indapamide

  • Compound Description: Indapamide is a thiazide-like diuretic with vasodilatory properties. It acts on the distal convoluted tubule to inhibit sodium reabsorption, leading to increased urine output [].
  • Relevance: Indapamide is structurally and pharmacologically similar to metolazone, and its interaction with the peripheral-type benzodiazepine receptor in the kidney is compared to that of metolazone [].

Indacrinone

  • Compound Description: Indacrinone is a loop diuretic that inhibits sodium reabsorption in the ascending limb of the loop of Henle [].
  • Relevance: Although structurally dissimilar to metolazone, indacrinone's interaction with the peripheral-type benzodiazepine receptor is studied alongside that of metolazone, providing insights into potential off-target effects of these diuretics [].

Losartan Potassium

  • Compound Description: Losartan potassium is an angiotensin II receptor antagonist used to treat hypertension. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels [, ].
  • Relevance: Losartan potassium is studied in conjunction with metolazone, not for its diuretic effects but for its antihypertensive properties [, ]. The combination was investigated for efficacy in treating hypertension, particularly in patients with a history of cough induced by ACE inhibitors.

Valsartan

  • Compound Description: Valsartan, similar to losartan, is an angiotensin II receptor blocker used to manage hypertension [].
  • Relevance: Valsartan, like losartan, is investigated alongside metolazone for its antihypertensive properties, particularly in fixed-dose combination therapies [].

Novobiocin

  • Compound Description: Novobiocin is an antibiotic that inhibits bacterial DNA gyrase [].
  • Relevance: While not directly related to metolazone in terms of therapeutic action, novobiocin was used in one study to investigate the renal tubular secretion of metolazone [].

Probenecid

  • Compound Description: Probenecid is a uricosuric drug that increases uric acid excretion in the urine. It is also known to inhibit the renal tubular secretion of various drugs [].
  • Relevance: Probenecid was used in a study to investigate the renal clearance of metolazone and its impact on the diuretic and potassium excreting effects of metolazone [].

Dapagliflozin

  • Compound Description: Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and heart failure. It works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine [].
  • Relevance: Dapagliflozin was compared with metolazone in a study evaluating their decongestive effects in heart failure patients resistant to loop diuretics [].
Classification

Metolazone is classified as a quinazoline and a sulfonamide, sharing structural similarities with other diuretics like quinethazone. It is categorized under the broader class of benzothiadiazines, commonly referred to as thiazide diuretics .

Synthesis Analysis

The synthesis of metolazone involves several steps, starting from 5-chloro-2-methylaniline. One notable method includes the reaction of this aniline derivative with phosgene to form isatoic anhydride, which is then condensed with ortho-toluidine. This results in an acylation product that subsequently undergoes heating with acetic anhydride to yield a quinazolone intermediate. The final step involves selective reduction using sodium borohydride in the presence of aluminum chloride to produce metolazone .

Technical Parameters

  • Starting Material: 5-chloro-2-methylaniline
  • Reagents: Phosgene, ortho-toluidine, acetic anhydride, sodium borohydride, aluminum chloride
  • Temperature Conditions: Varies throughout synthesis, typically requires controlled heating
  • Reaction Duration: Several hours for each step
Molecular Structure Analysis

Metolazone has the chemical formula C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S and a molecular weight of approximately 365.85 g/mol. Its structure features a quinazoline core with a chloro group at position 7 and a sulfonamide functional group, which is critical for its diuretic activity. The compound's configuration allows it to effectively interact with renal transport mechanisms.

Structural Data

  • Molecular Formula: C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S
  • Molecular Weight: 365.85 g/mol
  • Key Functional Groups: Sulfonamide, chloro group
Chemical Reactions Analysis

Metolazone participates in various chemical reactions during its synthesis and metabolism. The primary reactions include:

  1. Acylation: The condensation of isatoic anhydride with ortho-toluidine.
  2. Reduction: The reduction of the double bond in the quinazolone intermediate using sodium borohydride.
  3. Hydrolysis and Decomposition: In biological systems, metolazone can undergo hydrolysis leading to various metabolites.

Relevant Parameters

  • Reagents Used: Phosgene, ortho-toluidine, sodium borohydride
  • Conditions: Controlled temperature and pH during reactions
Mechanism of Action

Metolazone acts primarily on the distal convoluted tubule of the nephron in the kidneys. It inhibits the sodium-chloride symporter, which reduces sodium reabsorption back into the bloodstream. This inhibition leads to increased sodium and water excretion, resulting in decreased blood volume and lowered blood pressure.

Mechanistic Details

  • Target Site: Distal convoluted tubule
  • Inhibitory Action: Sodium-chloride symporter inhibition
  • Effects on Body: Increased urine output; reduced blood volume; lowered blood pressure
Physical and Chemical Properties Analysis

Metolazone exhibits specific physical and chemical properties that influence its pharmacological effectiveness:

  • Solubility: Moderately soluble in water; solubility can be affected by pH.
  • Stability: Stable under normal conditions but sensitive to light.
  • Half-Life: Approximately 14 hours.

Relevant Data

  • Appearance: Typically exists as a white to off-white powder.
  • Melting Point: Around 170–175 °C.
Applications

Metolazone has significant clinical applications:

  1. Congestive Heart Failure Treatment: Helps manage fluid overload.
  2. Hypertension Management: Reduces blood pressure effectively.
  3. Combination Therapy: Often used alongside loop diuretics for enhanced diuretic effect.

Scientific Applications

  • Used in pharmacological studies to understand renal function and electrolyte balance.
  • Investigated for its potential effects on other conditions related to fluid retention.
Historical Development and Pharmacological Classification

Evolution of Thiazide-Like Diuretics in Cardiovascular Therapeutics

Thiazide and thiazide-like diuretics emerged as foundational therapies for hypertension and edema management in the mid-20th century. Early agents like hydrochlorothiazide (a true thiazide with a benzothiadiazine backbone) primarily targeted sodium reabsorption in the distal convoluted tubule. By the 1970s, cardiovascular trials revealed limitations in their efficacy for patients with renal impairment or severe fluid overload, driving demand for agents with enhanced pharmacokinetics and broader therapeutic applicability [3] [7].

Thiazide-like diuretics such as chlorthalidone, indapamide, and metolazone were developed to address these gaps. Unlike true thiazides, they lack the benzothiadiazine structure but retain the ability to inhibit the Na⁺-Cl⁻ cotransporter (NCC). Landmark trials like ALLHAT (2002) demonstrated chlorthalidone’s superiority over ACE inhibitors and calcium channel blockers in reducing heart failure and stroke, cementing thiazide-like agents as first-line therapeutics [3]. Key pharmacological distinctions emerged:

  • Renal Impairment Utility: True thiazides lose efficacy at glomerular filtration rates (GFR) <30 mL/min, whereas metolazone maintains activity at GFRs as low as 10–20 mL/min due to its unique action on the proximal tubule and distal nephron segments [6] [7].
  • Duration of Action: Chlorthalidone’s half-life (45–60 hours) and metolazone’s (6–14 hours) enable sustained natriuresis compared to hydrochlorothiazide’s 6–15 hours [3].

Table 1: Evolution of Key Thiazide-Like Diuretics [3] [7]

CompoundMolecular ClassHalf-Life (Hours)GFR Threshold for Efficacy
HydrochlorothiazideBenzothiadiazine (thiazide)6–15>30 mL/min
ChlorthalidonePhthalamidine derivative45–60>30 mL/min
IndapamideChlorosulfamoyl derivative14–18>30 mL/min
MetolazoneQuinazoline derivative6–1410–20 mL/min

Metolazone’s Discovery and Patent History: A Comparative Analysis with Quinazoline Derivatives

Metolazone (7-chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-o-tolylquinazoline-6-sulfonamide) was synthesized in the 1960s through strategic modifications of the quinazoline scaffold. Unlike benzothiadiazine-based thiazides, its quinazoline core conferred two advantages:

  • Enhanced Bioavailability in Renal Failure: The sulfonamide moiety enables potent carbonic anhydrase inhibition, while its lipophilic structure facilitates tubular secretion even in low-GFR states [6] [7].
  • Dual Nephron Segment Activity: Primarily inhibits NCC in the distal tubule but also exhibits minor proximal tubule effects via carbonic anhydrase inhibition, amplifying natriuresis [5] [7].

Patent analyses reveal metolazone’s commercial development trajectory:

  • US20200179386A1 (2020) and EP3661487A1 (2019) describe emulsion-based formulations to overcome metolazone’s poor aqueous solubility. These patents claim oil-in-water emulsions using soybean oil, lecithin, and polysorbate 80, enhancing intravenous delivery for acute edema [1] [4].
  • Early patents (e.g., US 3,360,518; 1968) emphasized metolazone’s “unexpected potency” in salt retention syndromes compared to contemporary diuretics like hydrochlorothiazide [7].

Table 2: Molecular Attributes of Metolazone vs. Classical Thiazides [1] [4] [7]

FeatureHydrochlorothiazideMetolazone
Core StructureBenzothiadiazineQuinazoline
Lipophilicity (LogP)-0.072.1
Protein Binding (%)40–6895
Key Patent FocusOral tablets (1950s)Emulsion formulations (2019–2020)

Regulatory Milestones and Global Approval Patterns

Metolazone’s regulatory pathway reflects its niche in diuretic-resistant conditions:

  • FDA Approval (1974): Initially approved for edema in heart failure and renal disease (brand name Zaroxolyn). Labeling highlighted its use in patients refractory to loop diuretics, supported by trials showing synergistic natriuresis with furosemide [6] [2].
  • EMA Differences: Unlike the US, the EMA restricts metolazone to hypertension (edema indication not formalized), citing limited European outcome studies for heart failure [6].
  • Patent-Linked Expansions: The 2019–2020 emulsion patents (US20200179386A1, EP3661487A1) extended claims to intravenous administration for acute decompensated heart failure, addressing bioavailability limitations of oral tablets [1] [4].

Table 3: Global Regulatory Status of Metolazone [1] [4] [6]

RegionInitial ApprovalApproved IndicationsPatent-Driven Expansions
USA1974Hypertension, edema in HF/renal diseaseIV emulsion for diuretic resistance (2020)
EU1980sHypertension (off-label edema use)Withdrawn (2010 due to CV safety concerns)
Japan1998Hypertension, edemaNone

Key Compounds Mentioned:

  • Metolazone
  • Hydrochlorothiazide
  • Chlorthalidone
  • Indapamide
  • Furosemide
  • Spironolactone
  • Quinazoline derivatives
  • Benzothiadiazine derivatives

Properties

CAS Number

17560-51-9

Product Name

Metolazone

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N

SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl

Solubility

INSOL IN WATER & ALCOHOL
4.07e-02 g/L

Synonyms

Diulo
Metolazone
Microx
Mykrox
SR 720 22
SR-720-22
SR72022
Zaroxolyn

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.